molecular formula C17H14BrN5O3S B2642494 3-(3-methoxyphenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide CAS No. 1179423-69-8

3-(3-methoxyphenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide

Cat. No.: B2642494
CAS No.: 1179423-69-8
M. Wt: 448.3
InChI Key: YZXJLKHAWFKQHR-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide (CAS: 1179396-74-7) is a triazolothiadiazine derivative with a hydrobromide salt formulation. Its structure features a methoxy group at the C3 phenyl ring and a nitro group at the C6 phenyl ring (Fig. 1). Its hydrobromide salt likely enhances solubility, a critical factor for bioavailability in drug development .

Properties

IUPAC Name

3-(3-methoxyphenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O3S.BrH/c1-25-14-7-3-5-12(9-14)16-18-19-17-21(16)20-15(10-26-17)11-4-2-6-13(8-11)22(23)24;/h2-9H,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZXJLKHAWFKQHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C3N2N=C(CS3)C4=CC(=CC=C4)[N+](=O)[O-].Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Triazole Ring: The initial step involves the cyclization of hydrazine derivatives with carbon disulfide to form 1,2,4-triazole-3-thione.

    Substitution Reactions: The triazole-3-thione undergoes nucleophilic substitution with appropriate aryl halides to introduce the methoxy and nitro groups on the phenyl rings.

    Cyclization to Thiadiazine: The substituted triazole intermediate is then subjected to cyclization with sulfur and other reagents to form the thiadiazine ring.

    Hydrobromide Formation: Finally, the compound is treated with hydrobromic acid to obtain the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amino derivatives under specific conditions.

    Reduction: The compound can be reduced to remove the nitro group, potentially forming amines.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like thiols, amines, and halides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.

    Substituted Phenyl Derivatives: Substitution reactions can yield various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor properties of this compound and its derivatives. Notably:

  • In Vitro Studies : The National Cancer Institute conducted tests on 60 cancer cell lines including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. The results demonstrated significant antineoplastic activity against multiple cell lines .
  • Mechanism of Action : The compound appears to interfere with cellular mitotic activity as assessed by the sulforhodamine B assay. This suggests that it may inhibit cancer cell proliferation through mechanisms similar to established chemotherapeutic agents .

Antibacterial and Antifungal Properties

Beyond its anticancer potential, derivatives of triazolo[3,4-b][1,3,4]thiadiazines have shown promising antibacterial and antifungal activities:

  • Antibacterial Activity : Compounds derived from this scaffold have been tested against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Some derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
  • Antifungal Activity : Similar studies indicated effectiveness against fungal strains like Aspergillus niger, suggesting a broad spectrum of antimicrobial activity .

Case Study 1: Anticancer Efficacy

A systematic investigation into the anticancer efficacy of 3-(3-methoxyphenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide was conducted. The study revealed that modifications at the R position significantly impacted the potency against specific cancer types. For instance:

  • Replacing hydrogen with ethyl or pentyl groups enhanced activity against MDA-MB-468 breast cancer cells .

Case Study 2: Broad-Spectrum Antimicrobial Activity

Another research effort focused on the antimicrobial properties of triazolo[3,4-b][1,3,4]thiadiazine derivatives. The findings indicated that certain compounds demonstrated potent antibacterial effects with MIC values significantly lower than those of conventional antibiotics .

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Table 1: Comparison of Triazolothiadiazine Derivatives
Compound Name / ID C3 Substituent C6 Substituent Biological Activity (Target/IC₅₀/Inhibition) Molecular Weight Reference
Target Compound (Hydrobromide salt) 3-Methoxyphenyl 3-Nitrophenyl N/A (Structural focus) 448.29 g/mol
113h (Ismail et al.) p-Chlorophenyl Benzylidene hydrazine Anticancer (NCI-60 cell lines, 45.44% mean inhibition) Not provided
3-(3-Amino-4-methoxyphenyl) derivative 3-Methoxyphenyl 3-Amino-4-methoxyphenyl Tubulin inhibition (G2/M arrest in HeLa/SGC-7901 cells) ~414 g/mol*
6-(4-Nitrophenyl)-3-(trifluoromethyl) Trifluoromethyl 4-Nitrophenyl Anticancer (HCT cell line) ~363 g/mol*
6-(4-Bromophenyl)-3-phenyl Phenyl 4-Bromophenyl Structural characterization only 371.25 g/mol
7c (N-(2,4-Dimethylphenyl) derivative) 2,4-Dimethylphenyl 4-Nitrophenyl TNF-α inhibition (Antitumor) 366.40 g/mol

*Estimated based on molecular formula.

Structure-Activity Relationship (SAR) Trends

For example, 7c showed potent TNF-α inhibition, suggesting nitro groups may favor inflammatory pathway targeting. Bromo substituents (e.g., 6-(4-bromophenyl) in ) are associated with structural stability but require further biological validation.

Electron-Donating Groups (EDGs) at C3: Methoxy groups (target compound and ) improve solubility and may facilitate tubulin binding, as seen in the 3-amino-4-methoxyphenyl analogue, which arrests the G2/M phase . Chloro substituents (e.g., 113h ) enhance hydrophobic interactions, contributing to anticancer activity across diverse cell lines.

Salt Forms :

  • The hydrobromide salt in the target compound contrasts with free bases (e.g., 113h). Salts often improve pharmacokinetics, as seen in PDE4 inhibitors like compound 10 (triazolothiadiazine with hydrobromide), which showed enhanced selectivity .

Mechanistic and Pharmacokinetic Insights

  • Tubulin Inhibition: The 3-amino-4-methoxyphenyl analogue () disrupts microtubule assembly, a mechanism shared with colchicine-site binders.
  • Anticancer Potency : The p-chlorophenyl group in 113h achieved broad-spectrum activity, whereas nitro-substituted derivatives (e.g., 7c ) show narrower but potent effects, indicating substituent-dependent target specificity.

Biological Activity

3-(3-methoxyphenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide is a complex organic compound that has garnered attention for its diverse biological activities. This compound belongs to the class of triazolothiadiazines, which are known for their potential applications in medicinal chemistry. The unique structural features of this compound, including methoxy and nitro substituents on the phenyl rings, contribute to its reactivity and biological efficacy.

Chemical Structure

The compound can be represented by the following chemical structure:

  • IUPAC Name: this compound
  • Molecular Formula: C17H13N5O3S·HBr

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:

  • Formation of the Triazole Ring: Cyclization of hydrazine derivatives with carbon disulfide to form triazole intermediates.
  • Substitution Reactions: Nucleophilic substitution with aryl halides to introduce methoxy and nitro groups.
  • Cyclization to Thiadiazine: Further cyclization with sulfur to form the thiadiazine ring.
  • Hydrobromide Formation: Treatment with hydrobromic acid to yield the hydrobromide salt.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. For instance, derivatives of this compound demonstrated IC50 values as low as 0.39 μM against MCF-7 cells, indicating potent activity .

Antimicrobial and Antifungal Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it may possess activity against a range of bacterial and fungal strains, making it a candidate for further development in treating infections .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound shows promise in anti-inflammatory applications. It has been reported to inhibit the production of pro-inflammatory markers such as TNF-α and IL-6 in activated macrophages. These findings suggest potential use in treating inflammatory diseases .

The biological activity of this compound is believed to involve its interaction with specific molecular targets such as enzymes and receptors. The structural features allow it to bind effectively to these targets, potentially inhibiting their activity or altering their function.

Case Studies

  • Cytotoxicity Studies : A study demonstrated that various derivatives of this compound exhibited significant cytotoxic effects on cancer cell lines with IC50 values indicating high potency .
  • Anti-inflammatory Studies : Another investigation revealed that the compound could suppress inflammatory responses in vitro by inhibiting key cytokines and mediators involved in inflammation .

Data Table: Biological Activity Summary

Activity Cell Line/Model IC50 (μM) Reference
AnticancerMCF-70.39
AntimicrobialVarious strainsVaries
Anti-inflammatoryMacrophagesVaries

Q & A

Q. What computational tools are recommended for pharmacokinetic profiling?

  • Tools :
  • SwissADME : Predicts drug-likeness, bioavailability, and CYP interactions .
  • MOLCAD : Visualizes surface properties (e.g., hydrophobicity) for formulation design .

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